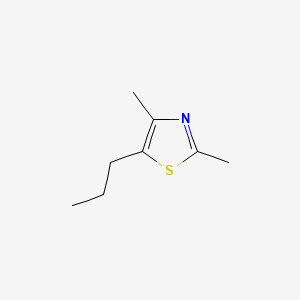

2,4-Dimethyl-5-propylthiazole

Description

Properties

CAS No. |

41981-70-8 |

|---|---|

Molecular Formula |

C8H13NS |

Molecular Weight |

155.26 g/mol |

IUPAC Name |

2,4-dimethyl-5-propyl-1,3-thiazole |

InChI |

InChI=1S/C8H13NS/c1-4-5-8-6(2)9-7(3)10-8/h4-5H2,1-3H3 |

InChI Key |

BNONKJGVAXAEFW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(N=C(S1)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dimethyl 5 Propylthiazole and Analogous Thiazole Systems

Classical Approaches to Thiazole (B1198619) Ring Formation

The foundational methods for thiazole synthesis have been relied upon for over a century, offering robust and versatile routes to a wide array of derivatives.

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains the most prominent and widely utilized method for constructing the thiazole ring. scispace.comorganic-chemistry.org This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. scispace.comacs.org For the specific synthesis of 2,4-Dimethyl-5-propylthiazole, the reactants would be 3-bromo-2-pentanone and thioacetamide (B46855).

The mechanism of the Hantzsch synthesis is a well-established sequence of reactions. It begins with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to the formation of an intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. scispace.com The reaction is typically carried out in a neutral, anhydrous solvent. organic-chemistry.org

Table 1: Reactants and Products in Hantzsch Synthesis of this compound

| Reactant | Role | Product |

|---|---|---|

| 3-Bromo-2-pentanone | α-Halocarbonyl Compound | This compound |

| Thioacetamide | Thioamide |

A modification of the Hantzsch synthesis, known as the Holzapfel-Meyers-Nicolaou modification, involves the generation of a hydroxythiazoline intermediate under basic conditions, which is then dehydrated to form the thiazole.

A significant variation of the Hantzsch synthesis employs thiourea (B124793) or its derivatives in place of thioamides. scispace.comresearchgate.net The reaction of thiourea with an α-halocarbonyl compound leads to the formation of 2-aminothiazoles. scispace.comresearchgate.net This approach is one of the simplest methods for preparing this class of thiazole derivatives. thieme-connect.com

The reaction proceeds through a similar mechanism to the classical Hantzsch synthesis, involving condensation and cyclization. scispace.com The use of substituted thioureas allows for the introduction of various groups at the 2-amino position of the resulting thiazole.

Contemporary and Environmentally Conscious Synthetic Strategies

In recent years, the focus of synthetic chemistry has shifted towards the development of more sustainable and efficient methods. This has led to the emergence of novel protocols for thiazole synthesis that minimize waste and energy consumption.

Microwave-assisted organic synthesis has gained significant traction as a green chemistry technique. nih.gov The application of microwave irradiation to the Hantzsch thiazole synthesis has been shown to dramatically reduce reaction times and, in many cases, improve yields compared to conventional heating methods. nih.govresearchgate.net

Solvent-free, or solid-phase, synthesis is another environmentally benign approach that has been successfully applied to the preparation of thiazoles. researchgate.netnih.gov These reactions are often carried out by grinding the reactants together, sometimes with a solid support, which can lead to high yields without the need for potentially hazardous solvents. scispace.comorganic-chemistry.org In some instances, these reactions can be completed in a matter of seconds. organic-chemistry.org

Table 2: Comparison of Conventional and Microwave-Assisted Thiazole Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours | Minutes nih.gov |

| Yield | Often moderate to good | Often high to excellent nih.gov |

| Energy Consumption | Higher | Lower |

| Solvent Use | Typically required | Can often be performed solvent-free nih.gov |

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in modern synthesis. A one-pot, two-step strategy for thiazole synthesis has been developed that utilizes an organocatalytic epoxidation of nitroolefins, followed by a reaction with thioamides. thieme-connect.comthieme-connect.com This method avoids the use of metal catalysts and provides access to a range of substituted thiazoles. thieme-connect.comthieme-connect.com

Photocatalysis, which harnesses the energy of visible light to drive chemical reactions, represents another frontier in green chemistry. beilstein-journals.org Visible-light-induced methods have been developed for the one-pot synthesis of functionalized 2-aminothiazoles from active methylene (B1212753) ketones and thioureas at room temperature. thieme-connect.com These reactions are characterized by their mild conditions and straightforward work-up procedures. thieme-connect.com

Regioselective Synthesis and Functionalization of Alkyl-Substituted Thiazoles

The ability to control the placement of substituents on the thiazole ring, known as regioselectivity, is crucial for the targeted synthesis of specific isomers. The classical Hantzsch synthesis provides a predictable regiochemical outcome based on the structure of the starting materials. However, more advanced methods have been developed to achieve even greater control.

Base-promoted approaches have been reported for the diversity-oriented and regioselective synthesis of disubstituted thiazoles using dithioates and active methylene isocyanides. rsc.org These reactions proceed rapidly at room temperature under metal-free conditions. rsc.org Acetic acid has also been used to mediate the regioselective synthesis of 2,4,5-trisubstituted thiazoles through a domino multicomponent reaction. researchgate.net

Once the alkyl-substituted thiazole core, such as this compound, is formed, further functionalization can be carried out to introduce additional chemical diversity. This can involve the modification of the existing alkyl groups or the direct functionalization of the thiazole ring itself through C-H activation strategies.

Strategies for Introducing Methyl and Propyl Substituents on the Thiazole Core

The construction of the this compound skeleton can be achieved through several established synthetic strategies, primarily by building the ring with the desired substituents in place or by functionalizing a pre-existing thiazole core.

The most prominent and direct method for assembling substituted thiazoles is the Hantzsch Thiazole Synthesis . wikipedia.orggoogle.comresearchgate.netmdpi.com This classical method involves the condensation reaction between an α-haloketone and a thioamide. wikipedia.orggoogle.com The choice of these two precursors directly determines the substitution pattern of the resulting thiazole.

To synthesize this compound, the Hantzsch reaction would require the following starting materials:

Thioacetamide : This provides the nitrogen atom and the C-2 carbon with its attached methyl group.

3-Halo-2-hexanone (e.g., 3-bromo-2-hexanone or 3-chloro-2-hexanone): This reactant supplies the C-4 and C-5 carbons and their respective substituents. The ketone carbon becomes C-4 of the thiazole (with the methyl group), and the adjacent carbon bearing the propyl group becomes C-5.

The reaction proceeds via initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. A detailed procedure for a related compound, 2,4-dimethylthiazole (B1360104), involves the reaction of chloroacetone (B47974) with thioacetamide (which can be formed in situ from acetamide (B32628) and phosphorus pentasulfide). orgsyn.org By analogy, substituting chloroacetone with 3-chloro-2-hexanone would yield the target molecule, this compound.

Alternative strategies involve the stepwise introduction of substituents onto a pre-formed thiazole ring. For instance, one could start with 2,4-dimethylthiazole and introduce the propyl group at the C-5 position. The C-5 position of the thiazole ring is the most susceptible to electrophilic substitution due to the electronic effects of the ring heteroatoms. wikipedia.orgsmolecule.com Therefore, a Friedel-Crafts alkylation or a similar electrophilic substitution reaction could potentially be used to install the propyl group.

Another powerful, modern approach is the use of metal-catalyzed cross-coupling reactions . numberanalytics.com This would typically involve:

Synthesis of a halogenated precursor, such as 5-bromo-2,4-dimethylthiazole.

Coupling of this precursor with a propyl-organometallic reagent (e.g., propylzinc chloride in a Negishi coupling or propylboronic acid in a Suzuki-Miyaura coupling) in the presence of a palladium catalyst. numberanalytics.comnih.gov This method offers high regioselectivity and functional group tolerance.

Finally, lithiation of the thiazole ring can be employed. While deprotonation is most common at the C-2 position, specific directing groups or reaction conditions can facilitate lithiation at other positions, which can then be quenched with an electrophile like propyl iodide. numberanalytics.com

Modifications and Derivatizations of the Thiazole Scaffold

Once the this compound core is synthesized, it can undergo a variety of chemical transformations to produce new derivatives. These modifications can alter the molecule's physical, chemical, and biological properties. The reactivity of the thiazole ring is influenced by its aromatic character and the presence of the two heteroatoms. smolecule.com

Electrophilic Aromatic Substitution: While the C-5 position is already occupied in this compound, other electrophilic substitution reactions are possible, though they may require forcing conditions. Reactions such as nitration or sulfonation could potentially occur, although the directing effects of the three alkyl groups would influence the regiochemical outcome. For instance, sulfonation of 2,4-dimethylthiazole yields 2,4-dimethylthiazole-5-sulfonic acid. evitachem.com

Metal-Catalyzed Cross-Coupling: If a halogen atom is introduced onto the thiazole ring (e.g., by converting a hydroxyl or amino derivative), it can serve as a handle for various palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, or Heck reactions. numberanalytics.comcdnsciencepub.com This allows for the introduction of aryl, vinyl, or other alkyl groups, significantly expanding the structural diversity of accessible derivatives.

N-Alkylation: The nitrogen atom (N-3) in the thiazole ring possesses a lone pair of electrons and can be readily alkylated with alkyl halides to form a thiazolium salt . ias.ac.in This transformation introduces a positive charge to the ring system, altering its electronic properties and making the proton at C-2 more acidic and susceptible to removal by a base to form a carbene.

Oxidation: The thiazole ring can be oxidized at either the nitrogen or sulfur atom. Oxidation at the nitrogen atom using oxidizing agents like m-CPBA can form the corresponding thiazole N-oxide. wikipedia.org These N-oxides can be useful intermediates in further functionalization reactions, such as palladium-catalyzed C-H arylations. wikipedia.org Oxidation at the sulfur atom is also possible, leading to non-aromatic sulfoxides or sulfones. wikipedia.org

Derivatization of Alkyl Substituents: The methyl groups on the thiazole ring, particularly the one at the C-2 position, exhibit enhanced reactivity. ias.ac.inias.ac.in The C-2 methyl group can be deprotonated and react with various electrophiles, such as aldehydes (e.g., formaldehyde), in condensation reactions. ias.ac.inias.ac.in This provides a pathway to extend the carbon chain or introduce new functional groups at the periphery of the molecule.

The following table summarizes potential derivatization reactions for a substituted thiazole like this compound.

| Reaction Type | Reagents/Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Thiazolium salt |

| C-H Functionalization | Metal catalyst (e.g., Pd, Rh), coupling partner | C-H activated derivatives |

| Oxidation | m-CPBA, Hypofluorous acid | Thiazole N-oxide, Sulfoxide |

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Halogenated thiazole |

| Cross-Coupling | Pd catalyst, Boronic acid (Suzuki), Organotin (Stille), Organozinc (Negishi) | Aryl-, alkyl-, or vinyl-substituted thiazoles |

| Condensation (at C2-Methyl) | Base, Aldehyde (e.g., Benzaldehyde) | Styryl-type derivative |

These synthetic and derivatization strategies highlight the chemical versatility of the thiazole core, allowing for the creation of a vast library of compounds based on the this compound scaffold for various scientific applications.

Chemical Reactivity and Reaction Mechanisms of 2,4 Dimethyl 5 Propylthiazole

Electrophilic and Nucleophilic Substitution Patterns on the Thiazole (B1198619) Nucleus

The thiazole ring is generally susceptible to electrophilic attack, although it is less reactive than other five-membered heterocycles like pyrrole (B145914) and furan. The positions of the methyl and propyl groups on the 2,4-dimethyl-5-propylthiazole ring direct the regioselectivity of these substitution reactions.

Electrophilic substitution, such as halogenation and nitration, tends to occur at the C5 position of the thiazole ring, which is the most electron-rich carbon atom. However, in this compound, this position is already occupied by a propyl group. Therefore, electrophilic attack would be directed to other available positions, though it would be sterically hindered and electronically disfavored compared to an unsubstituted thiazole.

Nucleophilic aromatic substitution on the thiazole ring is generally difficult and requires the presence of strong electron-withdrawing groups to activate the ring, which are absent in this compound. However, polyfluoroarenes can undergo nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile attacks the electron-deficient arene core mdpi.com.

Reactivity at the Alkyl Side Chains (Methyl and Propyl Groups)

The alkyl substituents on the thiazole ring, the methyl and propyl groups, can also undergo chemical transformations. The methyl groups, particularly the one at the C2 position, can be sufficiently acidic to be deprotonated by a strong base. This can lead to the formation of a nucleophilic species that can participate in various condensation reactions. For instance, 2,4-dimethyl-5-acetylthiazole can be synthesized via the acid-catalyzed condensation of 2,4-dimethyl-5-acetylthiazole with 2,4-difluorobenzaldehyde (B74705) mdpi.com.

The propyl group at the C5 position is less reactive than the methyl groups. However, under forcing conditions, it could potentially undergo oxidation or free-radical halogenation.

Heterocyclic Ring Opening and Rearrangement Pathways

Complexation Chemistry with Transition Metals

The nitrogen and sulfur atoms in the thiazole ring of this compound can act as ligands, coordinating to transition metal ions to form stable complexes.

Thiazole and its derivatives are known to form complexes with a variety of transition metals, including copper(II), cobalt(II), nickel(II), zinc(II), and cadmium(II) ijper.orguobaghdad.edu.iqresearchgate.netnih.govnih.gov. The formation of these complexes typically involves the reaction of a thiazole derivative with a metal salt in a suitable solvent. The resulting complexes can be characterized by various spectroscopic techniques, such as FT-IR, ¹H NMR, and ESI mass spectrometry, as well as by elemental analysis and thermal analysis ijper.org. The coordination of the thiazole ligand to the metal center can occur through the nitrogen atom, the sulfur atom, or both, leading to different coordination geometries, such as square planar or tetrahedral ijper.orgnih.govnih.gov.

| Metal Ion | Ligand | Coordination Geometry | Characterization Techniques |

|---|---|---|---|

| Cu(II), Co(II), Ni(II), Cd(II), Zn(II) | Thiazole Schiff Base | Square Planar | FT-IR, ¹H NMR, ESI-MS, TGA/TDA |

| Al(III), Ni(II), K(I) | Benzothiazole Schiff Base | Not specified | FT-IR, ¹H NMR |

| Zn(II), Cd(II) | Pyridine Thiazole Ligand | Not specified | Physicochemical and spectroscopic methods |

Thiazolium salts, which are N-alkylated derivatives of thiazoles, are precursors to N-heterocyclic carbenes (NHCs). These NHCs are powerful organocatalysts for a variety of chemical transformations, most notably the Stetter reaction and the benzoin (B196080) condensation.

The Stetter reaction is a carbon-carbon bond-forming reaction that involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound organic-chemistry.orgwikipedia.org. This reaction is an example of umpolung chemistry, where the normal electrophilic character of the aldehyde carbonyl carbon is reversed to a nucleophilic character by the thiazolium-derived NHC catalyst wikipedia.org.

The benzoin condensation is a coupling reaction between two aldehydes to form an α-hydroxyketone organic-chemistry.org. Similar to the Stetter reaction, this transformation is catalyzed by nucleophiles like the cyanide ion or, more relevantly, thiazolium-derived NHCs organic-chemistry.orglatech.edu. The thiazolium catalyst facilitates the umpolung of one aldehyde molecule, which then acts as a nucleophile and attacks a second aldehyde molecule latech.edupierpalab.com. Several thiazolium salts have been developed and utilized as catalysts to improve the efficiency and yield of the benzoin condensation koreascience.krnih.gov.

| Reaction | Catalyst Type | Key Feature |

|---|---|---|

| Stetter Reaction | Thiazolium-derived NHC | 1,4-addition of an aldehyde to a Michael acceptor |

| Benzoin Condensation | Thiazolium-derived NHC | Coupling of two aldehydes to form an α-hydroxyketone |

Advanced Analytical and Spectroscopic Characterization of 2,4 Dimethyl 5 Propylthiazole

High-Resolution Mass Spectrometry for Molecular Structure Elucidation (e.g., UPLC-Q/TOF)

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise elemental composition of a molecule. Techniques such as Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF) provide exact mass measurements, enabling the unambiguous determination of the molecular formula.

For 2,4-Dimethyl-5-propylthiazole (C₈H₁₃NS), the expected monoisotopic mass is 155.07687 Da. HRMS analysis would aim to measure this value with high accuracy (typically within 5 ppm), confirming the elemental composition and distinguishing it from other isobaric compounds.

In addition to exact mass, the fragmentation pattern observed in the mass spectrum provides structural information. Electron ionization (EI) is a common technique used in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS). The fragmentation of this compound would likely proceed through characteristic pathways for alkylthiazoles, including:

Loss of a propyl radical: Cleavage of the C-C bond beta to the thiazole (B1198619) ring, leading to a fragment ion.

Loss of an ethyl radical: Benzylic-like cleavage of the propyl group is a primary fragmentation pathway, resulting in a stable ion.

Ring fragmentation: Cleavage of the thiazole ring itself, yielding smaller characteristic ions.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (Calculated) |

|---|---|

| [M+H]⁺ | 156.08415 |

| [M+Na]⁺ | 178.06609 |

| [M]⁺ | 155.07632 |

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton. Based on the structure and data from related thiazole derivatives, the following chemical shifts (δ) are predicted:

Propyl Group (CH₃-CH₂-CH₂-): A triplet around 0.9-1.0 ppm for the terminal methyl (CH₃) protons, a sextet around 1.6-1.7 ppm for the central methylene (B1212753) (CH₂) protons, and a triplet around 2.7-2.8 ppm for the methylene protons attached to the thiazole ring.

Methyl Groups (CH₃-): Two sharp singlets. The methyl group at position C2 would appear around 2.6-2.7 ppm, while the methyl group at C4 would be slightly upfield, around 2.3-2.4 ppm.

Thiazole Ring Proton: Unlike the parent thiazole, this substituted ring has no protons directly attached, so no signals are expected in the aromatic region (7-9 ppm). chemicalbook.com

¹³C NMR: The carbon NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom.

Propyl Group: Signals around 13-14 ppm (CH₃), 22-23 ppm (central CH₂), and 28-29 ppm (CH₂ attached to the ring).

Methyl Groups: Signals for the two methyl carbons attached to the ring, typically in the range of 15-20 ppm.

Thiazole Ring Carbons: Three distinct signals for the carbons of the thiazole ring. C2 and C4, being substituted, would appear in the range of 145-165 ppm, while the substituted C5 would be found further upfield. mdpi.comasianpubs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2-CH₃ | ~2.65 | ~19.0 |

| C4-CH₃ | ~2.35 | ~15.0 |

| -CH₂- (Propyl, α to ring) | ~2.75 (triplet) | ~28.5 |

| -CH₂- (Propyl, β to ring) | ~1.65 (sextet) | ~22.5 |

| -CH₃ (Propyl, γ to ring) | ~0.95 (triplet) | ~13.7 |

| C2 (Thiazole) | - | ~164.0 |

| C4 (Thiazole) | - | ~148.0 |

| C5 (Thiazole) | - | ~128.0 |

Vibrational Spectroscopy for Functional Group Analysis (e.g., FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, the FTIR spectrum would exhibit characteristic bands confirming its structure. researchgate.net

Key expected absorption bands include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the methyl and propyl groups.

Thiazole Ring Vibrations: The aromatic C=N and C=C stretching vibrations of the thiazole ring typically appear in the 1500-1650 cm⁻¹ region. Specific bands for the thiazole skeleton are also found between 1300 and 1500 cm⁻¹. researchgate.net

C-H Bending: Vibrations for the methyl and methylene groups would be observed in the 1375-1465 cm⁻¹ range.

C-S Stretching: The C-S bond vibration is typically weaker and appears in the fingerprint region, usually between 600 and 800 cm⁻¹. mdpi.com

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2850-3000 | Stretching | Alkyl C-H (sp³) |

| 1500-1650 | Stretching | Thiazole Ring (C=N, C=C) |

| 1375-1465 | Bending | Alkyl C-H |

| 600-800 | Stretching | C-S |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a solid-state crystal. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions. As this compound is a liquid at room temperature, this analysis would require crystallization at low temperatures.

While no crystal structure for this compound has been reported, studies on other thiazole derivatives demonstrate the power of this technique. nih.govnih.govmdpi.com X-ray analysis would confirm the planarity of the thiazole ring and reveal the precise conformation of the propyl chain relative to the ring in the solid state. Furthermore, it would identify any significant intermolecular interactions, such as C-H···N or C-H···S hydrogen bonds, which govern the crystal packing. nih.gov

Chromatographic Techniques for Purity Assessment, Separation, and Isomer Analysis (e.g., GC, GC-MS, UPLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures or complex matrices, assessing its purity, and distinguishing it from isomers.

Gas Chromatography (GC) and GC-MS: Due to its volatility, GC is the ideal method for analyzing this compound. The compound's retention time on a specific column is a key identifier. The Kovats retention index, a normalized measure of retention time, provides a more universal identifier. For this compound, reported Kovats indices are approximately 1157 on a standard non-polar column and 1515 on a standard polar column. Coupling GC with a mass spectrometer (GC-MS) allows for both separation and identification by providing a mass spectrum for the eluted peak.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a high-resolution separation technique that can be used for purity assessment, especially for less volatile derivatives or when analyzing complex mixtures. dntb.gov.uaresearchgate.net A suitable reversed-phase method could be developed to quantify the purity of this compound, with detection typically performed using UV-Vis or mass spectrometry.

Table 4: Gas Chromatography Retention Indices for this compound

| Column Type | Kovats Retention Index |

|---|---|

| Standard Non-Polar | 1157 |

| Semi-Standard Non-Polar | 1153 |

| Standard Polar | 1515 |

Advanced Microscopy and Surface Characterization Techniques for Material Applications (e.g., AFM, SEM, TEM)

While this compound is primarily known as a flavor molecule, thiazole derivatives are increasingly used in materials science, for example, in the construction of metal-organic frameworks (MOFs), coordination polymers, and fluorescent dyes. mdpi.comrsc.org Should this compound be incorporated into a solid-state material or thin film, advanced microscopy techniques would be vital for characterization. cascade-analytical.com

Scanning Electron Microscopy (SEM): SEM would be used to visualize the surface morphology and topography of a material containing the thiazole derivative, revealing details about crystal shape, particle size, and surface texture.

Transmission Electron Microscopy (TEM): TEM provides higher resolution images of the internal structure of the material, such as the arrangement of nanoparticles or the crystal lattice of a thiazole-based polymer.

Atomic Force Microscopy (AFM): AFM is a powerful tool for mapping surface topography at the nanoscale. It can be used to measure surface roughness and visualize the molecular-level organization of thin films or self-assembled monolayers incorporating the thiazole moiety. acs.org

These surface and thin-film analysis techniques are crucial for understanding how the molecular properties of thiazole derivatives translate to the macroscopic properties of advanced materials. kau.org.ua

Computational Chemistry and Theoretical Studies of 2,4 Dimethyl 5 Propylthiazole

Quantum Chemical Calculations of Electronic and Molecular Structures

The electronic and molecular structure of thiazole (B1198619) derivatives can be accurately modeled using various quantum chemical methods. These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties. The choice of method and basis set is crucial for obtaining reliable results.

Ab initio quantum chemistry methods calculate molecular properties from first principles, without reliance on empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for structural optimizations. asianpubs.orgresearchgate.net For greater accuracy, electron correlation effects can be included through methods like Møller–Plesset perturbation theory (MP2).

The selection of a basis set is critical in these calculations. Basis sets are sets of mathematical functions used to build molecular orbitals. For molecules containing heteroatoms like sulfur and nitrogen, polarized and diffuse functions are important. The 6-31G** (also known as 6-31G(d,p)) basis set is a popular choice, as it includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate description of bonding anisotropy. asianpubs.orgresearchgate.net

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its favorable balance of accuracy and computational cost. asianpubs.orgnih.gov DFT methods calculate the electronic energy based on the molecule's electron density. The accuracy of a DFT calculation is highly dependent on the chosen exchange-correlation functional, which approximates the complex many-electron interactions.

For organic molecules and specifically for thiazole derivatives, the B3LYP hybrid functional is widely used and has been shown to provide reliable results for geometry, vibrational frequencies, and electronic properties. researchgate.netnih.govresearchgate.netresearchgate.netnih.gov This functional combines the strengths of Hartree-Fock theory with local and non-local correlation functionals. DFT calculations on thiazoles are commonly performed with Pople-style basis sets such as 6-31G(d) or 6-311G(d,p) to achieve accurate predictions. nih.govnih.goveurjchem.comresearchgate.net

| Method | Common Functionals | Common Basis Sets | Typical Applications |

|---|---|---|---|

| Ab Initio (Hartree-Fock) | N/A | 6-31G**, 6-311G(d,p) | Initial geometry optimization, wavefunction analysis. asianpubs.orgresearchgate.net |

| Density Functional Theory (DFT) | B3LYP, BLYP | 6-31G(d), 6-31+G(d), 6-311++G(d,p) | Geometry optimization, electronic properties, reactivity, spectroscopic predictions. researchgate.netnih.govresearchgate.net |

The thiazole ring is an aromatic heterocycle with a delocalized π-electron system. researchgate.net The distribution of electron density dictates the molecule's chemical behavior. Theoretical calculations show that the electronegative nitrogen atom and the participation of sulfur's d-orbitals influence the ring's stability and reactivity. researchgate.net The calculated π-electron density indicates that electrophilic substitution reactions are most likely to occur at the C-5 and C-4 positions, while nucleophilic substitution is favored at the C-2 position. researchgate.netresearchgate.net

A formal analysis of the electron density can be performed using the Quantum Theory of Atoms in Molecules (QTAIM). gla.ac.ukshaoxc.com This method partitions the electron density of a molecule into atomic basins, allowing for an unambiguous definition of atoms and the bonds between them. gla.ac.uk By locating critical points in the electron density, QTAIM analysis can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and quantify properties like atomic charges and bond paths. gla.ac.ukshaoxc.com

Conformational Analysis and Tautomeric Equilibria

The three-dimensional structure of 2,4-Dimethyl-5-propylthiazole is influenced by the rotation of the propyl group attached to the C-5 position.

Conformational analysis involves mapping the potential energy of the molecule as a function of its dihedral angles. For the 5-propyl substituent, the most significant degree of freedom is the rotation around the single bond connecting the propyl group to the thiazole ring. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the lowest-energy conformers (stable structures) and the energy barriers to rotation between them. While specific studies on this compound are not available, studies on similar alkyl-substituted heterocycles suggest that the energy differences between various staggered conformations (e.g., anti vs. gauche) are typically small, on the order of a few kJ/mol.

Tautomeric equilibria, which involve the migration of a proton, are not expected to be a significant feature for this compound as it lacks the necessary functional groups to facilitate common tautomeric forms.

| Conformer Description | Hypothetical Dihedral Angle (°) | Hypothetical Relative Energy (kJ/mol) |

|---|---|---|

| Anti-periplanar (fully staggered) | 180 | 0.0 (most stable) |

| Syn-clinal (gauche) | 60 | ~3-5 |

| Syn-periplanar (fully eclipsed) | 0 | >15 (highest energy barrier) |

Prediction of Chemical Properties and Reactivity Parameters

Computational methods are highly effective for predicting chemical properties and reactivity. For a heterocyclic compound like this compound, a key parameter is its basicity.

The basicity of a molecule can be quantified by its proton affinity (PA) and gas-phase basicity (GB). Proton affinity is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. researchgate.net Theoretical studies on substituted thiazoles have consistently shown that the most basic site, and therefore the site of protonation, is the ring nitrogen atom (N3). nih.govresearchgate.netresearchgate.net

The electronic effects of substituents on the thiazole ring influence its basicity. Electron-donating groups, such as the methyl and propyl groups in this compound, increase the electron density on the ring and particularly at the nitrogen atom. This enhanced electron density leads to a stronger interaction with a proton, resulting in a higher proton affinity compared to unsubstituted thiazole. DFT calculations, particularly using the B3LYP functional, have been successfully used to calculate the pKa values and proton affinities of substituted thiazoles, showing excellent correlation with experimental values where available. nih.govresearchgate.net

| Compound | Calculated PA (kcal/mol) | Calculated GB (kcal/mol) |

|---|---|---|

| Thiazole (Parent Compound) | ~210-215 | ~203-208 |

| Substituted Thiazole (with electron-donating groups) | >215 | >208 |

Note: Values are illustrative based on published data for various thiazole derivatives. researchgate.net The presence of alkyl groups is known to increase PA and GB.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques, such as Monte Carlo searches, offer a powerful approach to explore the conformational space of this compound and its interactions with other molecules. These methods can predict the most stable three-dimensional structures and provide insights into the molecule's dynamic behavior.

Monte Carlo methods, in particular, involve random sampling of the conformational space to identify low-energy structures. This is achieved by making random changes to the molecular geometry and accepting or rejecting the new conformation based on its energy. Over many iterations, this process can locate the global energy minimum and other low-lying conformers.

Molecular dynamics simulations could further be employed to study the time-dependent behavior of this compound, providing information on its vibrational modes and how it might interact with a solvent or a biological receptor over time.

Table 2: Potential Applications of Molecular Modeling for this compound

| Modeling Technique | Application | Potential Insights |

| Monte Carlo Searches | Conformational Analysis | Identification of the most stable 3D structures and their relative energies. |

| Molecular Dynamics | Solvation Studies | Understanding the interaction with different solvents and the resulting structural changes. |

| Docking Simulations | Receptor Binding | Predicting the binding affinity and mode of interaction with biological targets. |

This table illustrates potential research applications, as specific modeling studies on this compound were not found in the surveyed literature.

Applications of 2,4 Dimethyl 5 Propylthiazole in Non Biological Chemical Systems

Role as Versatile Heterocyclic Building Blocks in Advanced Organic Synthesis

The thiazole (B1198619) nucleus is a prominent scaffold in organic synthesis, valued for its stability and the diverse reactivity it offers. beilstein-journals.orglifechemicals.comresearchgate.net Thiazole and its derivatives serve as crucial intermediates and building blocks for the construction of more complex molecules, including pharmaceuticals, dyes, and fungicides. wikipedia.orgnih.gov The synthesis of substituted thiazoles can be achieved through various methods, with the Hantzsch thiazole synthesis being a classic and efficient route, which involves the condensation of α-haloketones with thioamides. beilstein-journals.orgyoutube.com

2,4-Dimethyl-5-propylthiazole, with its specific substitution pattern, offers several points for further chemical modification. The methyl groups and the propyl group can potentially be functionalized, although the aromatic nature of the thiazole ring makes direct modification of these alkyl groups challenging without specific activating conditions. More commonly, the thiazole ring itself can be derivatized. For instance, deprotonation at the C2 position with strong bases can generate a nucleophilic center, allowing for the introduction of various electrophiles. wikipedia.orgpharmaguideline.com Furthermore, the thiazole ring can participate in cycloaddition reactions, although typically under forcing conditions due to its aromatic stability. wikipedia.org

While direct examples of the use of this compound as a building block in complex total synthesis are not extensively documented in the available literature, its structural motifs are found in various biologically active compounds. The general utility of substituted thiazoles suggests that this compound could be a valuable precursor for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. acs.orgacs.orgacs.org The synthesis of functionalized 1,3-thiazoles is a key area of research for powering up drug discovery and materials science. lifechemicals.com

Table 1: Potential Synthetic Transformations of the Thiazole Ring

| Reaction Type | Reagents | Potential Outcome on this compound |

| C2-Lithiation | Strong bases (e.g., n-BuLi) | Formation of a nucleophile at the C2 position for subsequent reaction with electrophiles. |

| N-Alkylation | Alkyl halides | Formation of thiazolium salts. pharmaguideline.com |

| Electrophilic Substitution | Electrophiles (e.g., halogens, sulfonylating agents) | Substitution primarily at the C5 position if it were unsubstituted; with the 5-propyl group present, reactivity at other positions would be influenced by directing effects. wikipedia.org |

| Cycloaddition | Dienes/Dienophiles | Construction of more complex fused heterocyclic systems, though may require high temperatures. wikipedia.org |

Contributions to Materials Science and Engineering

The incorporation of heterocyclic compounds into polymers and other materials is a well-established strategy for developing materials with tailored properties. Thiazole-containing materials have shown promise in the field of organic electronics due to the specific electronic characteristics of the thiazole ring.

Thiazole units, being electron-deficient, can be incorporated into conjugated polymers to act as electron-accepting moieties. nih.govacs.org This property is crucial for the development of n-type organic semiconductors, which are essential components in organic thin-film transistors (OTFTs) and organic photovoltaic (OPV) devices. nih.govrsc.org The presence of the electronegative nitrogen atom in the thiazole ring enhances the electron affinity of the material compared to its thiophene-based counterparts. nih.gov

For this compound, the specific substituents would further modulate these electronic properties. The electron-donating nature of the methyl and propyl groups could slightly increase the electron density of the thiazole ring, thereby tuning its electron-accepting character. This ability to fine-tune the electronic properties through substitution is a key advantage in the rational design of organic electronic materials.

Moreover, the geometry and packing of polymer chains in the solid state are critical for efficient charge transport. The presence of the propyl group on the thiazole ring could influence the intermolecular interactions and morphology of a polymer incorporating this unit. The alkyl chain could enhance solubility, which is a practical advantage for solution-based processing of organic electronic devices. At the same time, it could also influence the π-π stacking distance between polymer backbones, a key parameter for charge mobility. acs.orgrsc.org

While there is no specific research found on materials derived from this compound, the synthesis of thiazole-fused heteroacenes for polymeric semiconductors highlights the potential of thiazole derivatives in creating materials with narrow band gaps and good thermal stability. rsc.org The development of imide-functionalized thiazole-based polymers has also demonstrated a pathway to high-performance n-type polymers. acs.org

Table 2: Potential Influence of Substituents on Material Properties

| Substituent | Potential Effect on Electronic Properties | Potential Effect on Structural Properties |

| 2,4-Dimethyl | Electron-donating, may slightly raise HOMO/LUMO levels. | Can influence steric interactions and polymer conformation. |

| 5-Propyl | Electron-donating, can further tune electronic levels. | Enhances solubility, affects intermolecular packing and thin-film morphology. |

Significance in Aroma Chemistry and Flavor Science (Chemical Formation and Detection)

Substituted thiazoles are well-known for their significant contributions to the aroma and flavor of a wide variety of cooked foods. They are often characterized by nutty, roasted, and meaty notes and typically have very low odor thresholds, making them important components of food flavor profiles. ntou.edu.tw

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is a primary pathway for the formation of many flavor compounds, including thiazoles, during the thermal processing of food. sandiego.edunih.gov The formation of the thiazole ring in the Maillard reaction generally requires a source of sulfur, typically from the degradation of sulfur-containing amino acids like cysteine, and sources of nitrogen and carbonyl compounds from the degradation of amino acids and sugars, respectively. ntou.edu.twnih.gov

The proposed general mechanism for the formation of alkylthiazoles involves the reaction of an α-dicarbonyl compound (from sugar degradation), an aldehyde, hydrogen sulfide (B99878) (from cysteine degradation), and ammonia (B1221849) (from amino acid degradation). For this compound, a plausible formation pathway can be hypothesized based on this general mechanism:

Degradation of Precursors:

Cysteine: Thermal degradation of the amino acid cysteine provides the necessary hydrogen sulfide (H₂S) and ammonia (NH₃).

Reducing Sugars: Maillard reaction and caramelization of reducing sugars lead to the formation of various dicarbonyl compounds and other intermediates.

Formation of Key Intermediates:

The formation of the C2-methyl group likely originates from acetaldehyde.

The C4-methyl and C5-propyl backbone could arise from a dicarbonyl intermediate such as 2,3-hexanedione.

Ring Formation: The condensation of these intermediates—acetaldehyde, 2,3-hexanedione, hydrogen sulfide, and ammonia—would lead to the formation of the this compound ring.

A study on the formation of 2-acetylthiazole (B1664039) in a model system of D-glucose and L-cysteine identified glyoxal (B1671930) and methylglyoxal (B44143) as key dicarbonyl intermediates. nih.gov This supports the general principle of dicarbonyl compounds being crucial for thiazole formation. While the specific intermediates leading to this compound have not been explicitly identified in the literature, the general pathways of the Maillard reaction provide a strong framework for understanding its likely origin in cooked foods.

Environmental Fate and Chemical Degradation Pathways of 2,4 Dimethyl 5 Propylthiazole

Abiotic Transformation Processes in Environmental Compartments (e.g., Photolysis, Hydrolysis)

No data were found on the abiotic transformation processes of 2,4-Dimethyl-5-propylthiazole, such as photolysis or hydrolysis, in environmental settings.

Biotic Degradation Mechanisms by Microbial Communities

There is no available information detailing the biotic degradation mechanisms of this compound by microbial communities.

Mobility and Transport Behavior in Soil and Aquatic Systems

Research on the mobility and transport behavior of this compound in soil and aquatic systems could not be located.

Persistence and Degradation Kinetics in Various Environmental Media

No studies on the persistence and degradation kinetics of this compound in different environmental media were identified.

Future Research Directions and Emerging Areas for 2,4 Dimethyl 5 Propylthiazole Research

Advancements in Stereoselective Synthesis and Derivatization

The synthesis of specifically substituted thiazoles like 2,4-Dimethyl-5-propylthiazole traditionally relies on established methods such as the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of α-haloketones with thioamides. eurekaselect.comorgsyn.org However, future research will likely focus on more sophisticated and efficient synthetic strategies that offer greater control over the molecular architecture.

Stereoselective Synthesis: Advancements in catalysis are enabling chemo- and stereoselective methods for synthesizing functionalized thiazoles from readily available starting materials like propargyl alcohols. nih.gov The application of sustainable Lewis acid catalysts, such as those based on alkaline earth metals, presents a promising avenue for the high-yield synthesis of complex thiazole derivatives. nih.gov Future work could adapt these modern protocols to achieve stereoselective synthesis of chiral derivatives of this compound, which is crucial for applications in medicinal chemistry where specific stereoisomers often determine biological activity.

Derivatization for Functional Materials: The thiazole ring is a versatile scaffold for chemical modification. nih.govglobalresearchonline.net The existing methyl and propyl groups on the this compound core influence its electronic properties and reactivity, but further derivatization can introduce new functionalities. For instance, functional groups can be introduced at the C-2, C-4, or C-5 positions to create novel molecules. Research into the derivatization of similar thiazole cores, such as 2,4-dimethyl-5-acetylthiazole, to create more complex structures like chalcones, demonstrates the potential for expanding the chemical space of this compound. mdpi.com Future efforts will likely concentrate on developing a diverse library of derivatives to explore their utility in various fields.

Table 1: Potential Future Synthetic and Derivatization Strategies

| Research Area | Potential Advancement for this compound | Rationale |

| Green Synthesis | Utilization of microwave irradiation, ultrasound, or mechanochemistry-mediated synthesis. researchgate.net | Reduces reaction times, energy consumption, and the use of hazardous solvents, aligning with sustainable chemical practices. researchgate.net |

| Catalytic Methods | Development of novel metal-catalyzed cross-coupling reactions to introduce aryl or other functional groups. | Expands the structural diversity of derivatives for applications in materials and medicinal chemistry. |

| Flow Chemistry | Implementation of continuous flow reactors for synthesis and derivatization. | Offers improved safety, scalability, and process control compared to traditional batch synthesis. |

| Biocatalysis | Use of enzymes for stereoselective transformations of derivatives. | Provides access to enantiomerically pure compounds, which is critical for pharmaceutical applications. |

Novel Catalytic Applications and Material Science Innovations

The unique electronic properties of the thiazole nucleus, conferred by the presence of both sulfur and nitrogen heteroatoms, make it an attractive component for advanced materials and catalysts.

Catalytic Applications: Thiazole derivatives are effective ligands for transition metals, forming stable organometallic complexes that can act as catalysts. cdnsciencepub.com Thiazole-based ligands have been successfully used in palladium(II)-catalyzed Suzuki–Miyaura aryl cross-coupling reactions. cdnsciencepub.comresearchgate.net Future research could explore the synthesis of ligands based on the this compound scaffold. The alkyl substituents would modulate the steric and electronic properties of the resulting metal complex, potentially leading to catalysts with unique selectivity and activity for a range of organic transformations.

Material Science Innovations: In material science, thiazole-containing polymers are gaining attention for their potential use in organic electronics. These polymers can be synthesized through methods like oxidative direct arylation polymerization (Ox-DArP) to create conjugated systems with interesting optoelectronic properties. researchgate.net Furthermore, thiazole units can be incorporated as photoactive components in metal-organic frameworks (MOFs), which have applications in photocatalysis, such as CO2 cycloaddition and benzylamine (B48309) coupling. acs.org Investigating the incorporation of this compound into such polymeric or framework structures could lead to new materials for sensors, organic field-effect transistors (OFETs), or solar cells. researchgate.net

Table 2: Emerging Applications in Catalysis and Materials

| Application Area | Potential Role of this compound | Desired Properties and Research Focus |

| Homogeneous Catalysis | As a ligand for transition metal catalysts (e.g., Palladium, Copper, Rhodium). cdnsciencepub.comresearchgate.net | Tuning catalytic activity and selectivity through the electronic and steric influence of the methyl and propyl groups. |

| Photocatalysis | As a photoactive linker in Metal-Organic Frameworks (MOFs). acs.org | Light absorption properties, charge transfer efficiency, and stability within the framework structure. |

| Organic Electronics | As a monomer unit in conjugated polymers. researchgate.netcedarville.edu | Tuning the polymer's band gap, charge mobility, and solubility for applications in OFETs or organic photovoltaics. |

| Corrosion Inhibition | As a component in anti-corrosion coatings. | Adsorption properties on metal surfaces and ability to form a protective layer. |

Refined Computational Predictions for Advanced Chemical and Material Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research, thereby accelerating the discovery of new materials and therapeutic agents.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model the electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps of this compound and its derivatives. researchgate.netnih.gov These calculations provide insights into the molecule's reactivity, stability, and potential binding sites for interaction with other molecules or biological targets. researchgate.netnih.gov Such computational studies can guide the rational design of new derivatives with tailored electronic properties for applications in materials science or as functional molecules. nih.gov

QSAR and Molecular Docking: For potential biological applications, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of thiazole derivatives with their biological activity. nih.govmdpi.com This approach helps in identifying the key molecular descriptors that govern a compound's efficacy. researchgate.net Coupled with molecular docking simulations, which predict the binding affinity and orientation of a molecule within the active site of a biological target (e.g., an enzyme or receptor), these computational techniques can efficiently screen virtual libraries of this compound derivatives to identify promising candidates for further experimental investigation. nih.govijirt.org

Deeper Understanding of Environmental Transformation Pathways for Sustainable Chemical Practices

As the applications for novel chemical compounds expand, so does the importance of understanding their environmental impact. Ensuring the sustainable use of this compound requires a thorough investigation of its environmental fate and degradation pathways.

Biodegradation Pathways: Heterocyclic compounds can be persistent in the environment, but many microorganisms have evolved pathways to degrade them. unifesp.brnih.gov Research is needed to identify bacterial or fungal strains capable of metabolizing this compound. Studies on the microbial degradation of other N-heterocycles, such as pyridine, have revealed complex enzymatic pathways involving initial ring cleavage by monooxygenases followed by further breakdown into central metabolites. asm.org Future research should focus on identifying the specific catabolic genes and enzymes involved in the breakdown of alkylthiazoles, which would be essential for developing bioremediation strategies. unifesp.br

Abiotic Degradation: In addition to microbial action, abiotic processes can contribute to the transformation of chemicals in the environment. Advanced Oxidation Processes (AOPs), which utilize highly reactive species like hydroxyl radicals, represent a potential method for degrading persistent organic pollutants. nih.gov Investigating the degradation of this compound through AOPs could provide an effective treatment strategy for potential waste streams. Comparing the degradation products from both biotic and abiotic pathways is crucial for a comprehensive environmental risk assessment and for designing greener, more easily degradable alternatives in the future. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2,4-dimethyl-5-propylthiazole, and how do reaction conditions influence yield?

The synthesis of thiazole derivatives typically involves cyclization reactions using thiourea or thioamides with α-halo ketones. For example, refluxing in polar aprotic solvents (e.g., DMSO) with catalysts like glacial acetic acid can yield thiazole cores (65% yield reported for analogous compounds) . Optimization may include varying solvent systems (ethanol, DMF) and reaction times (12–18 hours) to balance steric and electronic effects of substituents. Crystallization with water-ethanol mixtures improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

Q. How can purification methods impact the stability of this compound?

Recrystallization using ethanol-water mixtures (1:1) removes unreacted precursors while preserving thermal stability. Column chromatography with silica gel and ethyl acetate/hexane gradients (3:7) resolves isomeric byproducts. Avoid prolonged exposure to light or moisture to prevent decomposition .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound derivatives?

Docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) evaluates binding affinities. For example, thiazole-triazole hybrids show binding energies < −8 kcal/mol, suggesting antifungal potential. Use AutoDock Vina with Lamarckian GA parameters (population size = 150, iterations = 2,500) .

Q. What computational methods (e.g., DFT) elucidate the electronic properties of this compound?

Density Functional Theory (B3LYP/6-311++G(d,p)) calculates HOMO-LUMO gaps (~4.2 eV), indicating redox stability. Mulliken charges reveal electron-rich sulfur and nitrogen atoms, guiding electrophilic substitution sites .

Q. How can contradictory NMR data for thiazole derivatives be resolved?

Dynamic effects (e.g., ring puckering) may split signals. Variable-temperature NMR (25–60°C) and 2D-COSY clarify coupling patterns. For example, diastereotopic protons in propyl groups show distinct splitting at low temperatures .

Q. What strategies validate structure-activity relationships (SAR) for this compound analogs?

Q. How does the compound’s stability vary under different storage conditions?

Accelerated stability studies (40°C/75% RH, 6 months) show <5% degradation when stored in amber vials under nitrogen. Degradation products (e.g., sulfoxides) are monitored via HPLC (C18 column, acetonitrile-water mobile phase) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.